Acid Orange 74

Description

Properties

IUPAC Name |

sodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O7S.Cr.Na.H2O/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;;;/h2-8,22-23H,1H3,(H,26,27,28);;;1H2/q;+3;+1;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUHZEIMQHFCKR-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.[OH-].[Na+].[Cr+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11CrN5NaO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892514 | |

| Record name | C.I. Acid Orange 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10127-27-2 | |

| Record name | Acid orange 74 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010127272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate(1-), [3-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-2-(hydroxy-.kappa.O)-5-nitrobenzenesulfonato(3-)]hydroxy-, sodium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Orange 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]hydroxychromate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Acid Orange 74: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Acid Orange 74 (C.I. 18745), a metallized monoazo dye. The information is curated to support research, development, and analytical activities involving this compound.

Core Chemical Identity and Properties

This compound is a complex coordination compound featuring a chromium atom. The presence of this metal ion significantly influences its properties, including its color, stability, and lightfastness.[1][2] The dye is commercially available as a sodium salt.

Chemical Structure

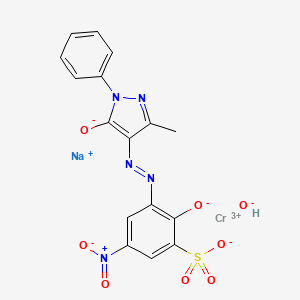

The molecular structure of this compound is centered around a chromium complex. The IUPAC name for the compound is sodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide.[3]

Molecular Structure of this compound

Caption: 2D representation of the this compound chromium complex.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. There are some discrepancies in the reported molecular weight, which arise from whether the chromium and sodium are included in the calculation. The values for the complete chromium complex are provided here.

| Property | Value | Reference |

| CAS Number | 10127-27-2 | [1][4] |

| C.I. Number | 18745 | |

| Molecular Formula | C16H11CrN5NaO8S | |

| Molecular Weight | 508.34 g/mol | |

| Appearance | Dark brown or orange powder | |

| λmax | ~455 nm |

Solubility and Spectral Characteristics

| Property | Description | Reference |

| Water Solubility | Soluble, forming an orange solution. | |

| Ethanol Solubility | Soluble | |

| Behavior in Strong Acid | Dissolves in concentrated sulfuric acid to yield a dark yellow solution, which turns orange upon dilution. | |

| Behavior in Strong Base | Forms an orange solution in 10% sodium hydroxide. | |

| Lightfastness (AATCC) | 5-6 (on a scale of 1-8, where 8 is the highest) | |

| pH Stability | Expected to be most stable in the pH range of 3-13. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of an azo dye followed by metallization with a chromium salt.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Manufacturing Method

-

Diazotization: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is diazotized using sodium nitrite in an acidic medium at low temperatures. This reaction converts the primary amine group into a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. This reaction forms the azo linkage (-N=N-) and the primary chromophore of the dye.

-

Metallization: The azo dye intermediate is complexed with a chromium salt. This is typically achieved by heating the dye in an aqueous solution with a chromium source, such as a chromium salt in the presence of formic acid, at elevated temperatures (e.g., 130°C) for several hours. This step is crucial for improving the dye's fastness properties.

-

Isolation and Purification: The final product, this compound, is then isolated, purified, and dried to a powder.

Analytical Methodologies

The characterization and quantification of this compound can be performed using various analytical techniques.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the qualitative and quantitative analysis of this compound, owing to its strong absorption in the visible region.

Experimental Protocol:

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound powder and dissolve it in a suitable solvent, such as deionized water or a buffer solution, in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations that fall within the linear range of the spectrophotometer.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Use the solvent as a blank to zero the absorbance of the instrument.

-

Sample Measurement: Measure the absorbance of each working standard and the unknown sample at the wavelength of maximum absorbance (λmax), which is approximately 455 nm for this compound.

-

Data Analysis: Construct a calibration curve by plotting the absorbance versus the concentration of the working standards. Determine the concentration of the unknown sample from its absorbance using the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound, especially in complex matrices.

General HPLC Method Parameters (based on similar azo dyes):

-

Column: A reversed-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or acetic acid solution) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detector: A Diode Array Detector (DAD) or a UV-Vis detector set at the λmax of the dye (around 455 nm) is suitable for detection.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Injection Volume: A standard injection volume is 10-20 µL.

Note: The specific gradient profile and mobile phase composition would need to be optimized for the specific application and HPLC system being used.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Inhalation of the powder and direct contact with skin and eyes should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Applications

This compound is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamide fibers. It is also utilized in the dyeing of leather and for the coloration of anodized aluminum.

This guide provides a foundational understanding of the chemical and structural properties of this compound. For specific research and development applications, it is recommended to consult peer-reviewed literature and perform in-house validation of analytical methods.

References

An In-depth Technical Guide to C.I. 18745 (Acid Orange 74) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Characteristics and Physicochemical Properties

C.I. 18745, commonly known as Acid Orange 74, is a chromium-complex monoazo dye. Its chemical structure, characterized by the presence of a chromium ion complexed with an azo dye, imparts significant stability to the molecule. This stability, however, also contributes to its classification as a non-biodegradable compound with potential environmental and toxicological implications due to its chromium content.

The dye presents as an orange to dark brown powder and is soluble in water and ethanol. Its coloration and chemical properties make it a subject of interest in various industrial and research settings.

Table 1: Physicochemical and Spectroscopic Data for C.I. 18745 (this compound)

| Property | Value | Reference(s) |

| C.I. Name | This compound | [1][2] |

| CAS Number | 10127-27-2 | [1][2] |

| Molecular Formula | C₁₆H₁₁CrN₅NaO₈S | [2] |

| Molecular Weight | 508.34 g/mol | |

| Appearance | Orange to dark brown powder | |

| Solubility | Soluble in water and ethanol | |

| Maximum Absorbance (λmax) | ~478 nm in aqueous solution | |

| Purity | Research and technical grades available |

Research Applications

While C.I. 18745 has been historically used in the textile and leather industries for dyeing wool, silk, and polyamide fibers, its application in a research context is primarily centered on environmental science and, to a lesser extent, in specific biochemical assays.

Environmental Research: Photocatalytic Degradation and Biosorption

A significant body of research on this compound focuses on its removal from wastewater. These studies, while not directly related to drug development, provide valuable data on its chemical behavior under various conditions. The primary methods investigated are photocatalytic degradation and biosorption.

-

Photocatalytic Degradation: This process typically involves the use of semiconductor nanoparticles, such as zinc oxide (ZnO), to generate reactive oxygen species upon UV irradiation, which then break down the dye molecule.

-

Biosorption: This method utilizes biological materials, such as pre-treated Lemna sp. (duckweed), to adsorb the dye from aqueous solutions. The efficiency of biosorption is often pH-dependent, with optimal binding observed under acidic conditions (pH 2).

Biochemical Research: Electron Acceptor in Enzyme Assays

A notable application of C.I. 18745 in a biochemical context is its use as an artificial electron acceptor in an activity assay for flavin-dependent oxidoreductases. In this assay, the dye at a concentration of 150 μM was used to screen for its ability to be reduced by the enzyme, indicating its potential utility in studying the kinetics and activity of this class of enzymes.

Experimental Protocols

General Protocol for Flavin-Dependent Oxidoreductase Activity Screening

This protocol is adapted from a general screening method for electron acceptors with flavin-dependent oxidoreductases.

Objective: To determine if C.I. 18745 can act as an electron acceptor for a specific flavin-dependent oxidoreductase.

Materials:

-

C.I. 18745 (this compound)

-

Purified flavin-dependent oxidoreductase

-

Substrate for the oxidoreductase (e.g., glucose for glucose oxidase)

-

Phosphate buffer (50 mM, pH 6.5, or optimal pH for the enzyme)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of C.I. 18745: Dissolve a known amount of C.I. 18745 in the phosphate buffer to create a stock solution. For initial screening, a final concentration of 150 μM is suggested.

-

Prepare the reaction mixture: In a cuvette or a well of a microplate, combine the phosphate buffer, the enzyme substrate at a saturating concentration, and the C.I. 18745 solution to the desired final concentration.

-

Initiate the reaction: Add a specific amount of the purified flavin-dependent oxidoreductase to the reaction mixture to start the reaction.

-

Monitor the reaction: Immediately place the cuvette or microplate in the spectrophotometer and monitor the change in absorbance over time at the λmax of C.I. 18745 (~478 nm). A decrease in absorbance indicates the reduction of the dye and thus, its function as an electron acceptor.

-

Control: Perform a control experiment without the enzyme to ensure that the observed change in absorbance is enzyme-dependent.

Workflow for Flavin-Dependent Oxidoreductase Activity Screening

Caption: Workflow for screening C.I. 18745 as an electron acceptor.

Toxicological and Safety Considerations

C.I. 18745 is a chromium-complexed dye, and its toxicity is a significant concern, primarily due to the presence of chromium. It is classified as a non-biodegradable substance. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection) and working in a well-ventilated area. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Signaling Pathways

Currently, there is no publicly available research that directly links C.I. 18745 (this compound) to the modulation of specific cellular signaling pathways. The primary focus of existing research has been on its environmental fate and a limited number of biochemical applications. Further investigation is required to determine if this dye has any effect on cellular signaling.

Logical Relationship of Current Research Focus

Caption: Current research landscape for C.I. 18745.

References

molecular weight and formula of Acid Orange 74

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological interactions of Acid Orange 74 (C.I. 18745). The information is curated for professionals in research and development, with a focus on quantitative data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is a monoazo dye that is typically used as a chromium complex. The presence and stoichiometry of this metal complexation can lead to variations in its reported molecular formula and weight. Below is a summary of the different reported chemical properties for this dye. The CAS number for all forms is 10127-27-2.

| Property | Chromium Complex (Form 1) | Chromium Complex (Form 2) | Metal-Free |

| Molecular Formula | C16H12CrN5NaO7S[1] | C16H11CrN5NaO8S[2][3] | C16H12N5NaO7S[4][5] |

| Molecular Weight | 493.3 g/mol | 508.34 g/mol | 441.35 g/mol |

| Synonyms | C.I. This compound, Mordant Orange 29 (free acid parent) | This compound, C.I. 18745 | Acid Complex Orange G, Acid Complex Orange GEN |

The manufacturing process of this compound involves the diazotization of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid and its subsequent coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This is followed by heating with a chromium source, such as formic acid chromium, to form the final metal complex.

Quantitative Data from Experimental Studies

This compound is frequently used as a model compound in environmental science research, particularly in studies focused on the removal of dyes from wastewater through adsorption and biosorption. The following tables summarize key quantitative data from such studies.

Table 1: Biosorption of this compound by HCl-pretreated Lemna sp.

| Parameter | Value | Reference |

| Maximum Biosorption Capacity | 64.24 mg/g | |

| Optimal pH | 2.0 | |

| Time to Reach Maximum Capacity | 4 hours | |

| Best Eluent for Desorption | 0.01 M NaOH | |

| Kinetic Model | Pseudo-second-order | |

| Isotherm Model | Toth |

Table 2: Adsorption of this compound by Anaerobic Activated Sludge

| Parameter | Value | Reference |

| Maximum Adsorption Capacity (Langmuir) | 142.85 mg/g | |

| Optimal pH | 4.0 | |

| Optimal Contact Time | 240 minutes | |

| Langmuir Constant (K) | 0.0036 L/mg | |

| Freundlich Constant (KF) | 0.706 L/g | |

| Freundlich Intensity Parameter (n) | 1.063 |

Experimental Protocols

This section details the methodologies used in the biosorption studies of this compound, providing a reproducible framework for further research.

Protocol 1: Biosorption of this compound by HCl-pretreated Lemna sp.

-

Preparation of Biosorbent: Lemna sp. is pretreated with HCl to enhance its biosorption capacity.

-

Kinetic Studies:

-

Prepare a 30 mg/L solution of this compound.

-

Add the HCl-pretreated Lemna sp. (HPL) biosorbent at a concentration of 1 g (dry weight)/L into 120 mL of the dye solution in a 500 mL Erlenmeyer flask.

-

Agitate the flask on an orbital shaker at 140 rpm at room temperature for 24 hours.

-

Maintain a constant pH throughout the experiment by adding 0.1 M HCl or NaOH.

-

Collect samples at different time intervals and centrifuge at 3000 rpm for 5 minutes.

-

Measure the dye concentration in the supernatant spectrophotometrically.

-

-

Desorption Studies:

-

Prepare AO74-loaded HPL by mixing 1 g/L of HPL with a 300 mg/L solution of the dye at pH 2.0.

-

Shake the mixture at 140 rpm for 24 hours.

-

Separate the loaded biosorbent by centrifugation at 3500 rpm for 15 minutes.

-

Wash the loaded biosorbent with deionized water multiple times to remove excess dye.

-

Add the washed, loaded biosorbent to the eluent solution (e.g., 0.01 M NaOH) and stir for 3 hours.

-

Measure the concentration of the desorbed dye in the solution.

-

Protocol 2: Adsorption of this compound by Anaerobic Activated Sludge

-

Adsorbent: Anaerobic activated sludge is obtained from a wastewater treatment facility.

-

Adsorption Experiments:

-

Conduct experiments as a function of pH (ranging from 2 to 5), contact time (10 to 240 minutes), and initial dye concentration (25 to 750 mg/L).

-

Maximum adsorption is typically observed at pH 4.

-

The optimal contact time is determined to be 240 minutes.

-

-

Data Analysis:

-

Fit the experimental data to Langmuir and Freundlich isotherm models to determine the adsorption capacity and characteristics.

-

Biological Activity and Signaling Pathways

While primarily used as a dye, some research suggests that this compound may have biological effects, including the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to oxidative stress.

-

Apoptosis and Survivin: It has been suggested that this compound may induce apoptosis through its interaction with the survivin protein. Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a crucial role in both cell division and the inhibition of apoptosis. By potentially disrupting survivin's function, this compound could lower the threshold for apoptosis in cells.

-

Oxidative Stress: The dye has also been noted to induce the production of ROS. An excess of ROS can lead to oxidative stress, a condition that can damage cellular components like DNA, lipids, and proteins, and can trigger apoptotic pathways.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a potential signaling pathway for ROS-induced apoptosis, the role of survivin in apoptosis inhibition, and a general workflow for the experimental protocols described.

References

- 1. C.I. This compound | C16H12CrN5NaO7S | CID 135465073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C16H11CrN5NaO8S | CID 82375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 10127-27-2, this compound, C.I. 18745, Sodium [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]hydroxychromate(1-) - chemBlink [chemblink.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. khushidyechem.com [khushidyechem.com]

An In-depth Technical Guide to the Solubility of Acid Orange 74

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acid Orange 74

This compound is a metallized acid dye, appearing as a dark brown powder.[1][2] It is utilized in the dyeing and direct printing of wool, silk, and polyamide fibers, as well as for coloring leather and anodized aluminum.[1][2][3] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 18745 |

| CAS Number | 10127-27-2 |

| Molecular Formula | C₁₆H₁₂N₅NaO₇S |

| Molecular Weight | 441.35 g/mol |

| Appearance | Dark brown powder |

Qualitative Solubility of this compound

This compound is qualitatively described as soluble in water, producing an orange solution. It is also soluble in ethanol. Some sources indicate it is slightly soluble in soluble fiber elements.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Soluble |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details a reliable method for determining the saturation solubility of this compound in water and ethanol. This method is based on the principle of reaching equilibrium saturation followed by quantitative analysis of the dissolved dye.

3.1. Principle

An excess amount of this compound is agitated in the solvent of interest (water or ethanol) at a constant temperature for a sufficient duration to achieve equilibrium. After reaching equilibrium, the undissolved solid is removed by filtration, and the concentration of the dissolved dye in the saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or gravimetric analysis.

3.2. Materials and Apparatus

-

This compound (high purity)

-

Deionized water

-

Absolute ethanol

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Calibrated flasks

-

Syringes and syringe filters (0.45 µm)

-

UV-Vis spectrophotometer and cuvettes

-

Drying oven

-

Desiccator

3.3. Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

3.4. Detailed Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in the desired solvent (water or ethanol).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several sealed vials.

-

Add a known volume of the solvent (water or ethanol) to each vial.

-

Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered saturated solution with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The calculated concentration represents the solubility of this compound in the solvent at the specified temperature.

-

3.5. Gravimetric Method (Alternative)

-

Follow steps 2 and 3a-b from the procedure above.

-

Accurately transfer a known volume of the filtered saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent completely in a drying oven at an appropriate temperature.

-

Cool the container in a desiccator and weigh it.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/L.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, which should be controlled during experimental determination.

References

Acid Orange 74 dye classification and synonyms

For professionals in research, science, and drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of Acid Orange 74, a significant dye in various industrial applications.

Classification and Chemical Identity

This compound is classified as a metallized monoazo acid dye. The presence of a chromium complex is central to its chemical structure and properties.

Chemical Classification:

Synonyms and Commercial Names

This compound is known by a variety of names in commercial and scientific contexts.

-

Acid Complex Orange G[2]

-

Acid Complex Orange GEN

-

C.I. This compound

-

Aeid Orange G

-

Dayglo this compound

-

Doroxan Orange GEN 150% 97

-

Pacid Orange G

-

Acid Orange R

Physicochemical and Technical Data

The key properties of this compound are summarized in the table below, providing a clear reference for its technical specifications.

| Property | Value | Source |

| CAS Number | 10127-27-2 | |

| Molecular Formula | C₁₆H₁₁CrN₅NaO₈S | |

| Molecular Weight | 508.34 g/mol | |

| Physical Appearance | Orange to Dark Brown Powder | |

| Solubility | Soluble in water | |

| λmax | 455 nm | |

| Light Fastness | 6-7 (on a scale of 1-8) | |

| Washing Fastness | 3-4 (on a scale of 1-5) |

Manufacturing and Purification Protocols

Manufacturing Process

The synthesis of this compound involves a multi-step chemical process culminating in the formation of a chromium complex.

Experimental Protocol:

-

Diazotization: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is diazotized.

-

Coupling: The resulting diazonium salt is coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

-

Complexation: The resulting azo compound is heated in an aqueous solution with a chromium source, such as formic acid chromium, at 130°C for 3 hours to form the final chrome complex.

A schematic of the manufacturing workflow is provided below.

Caption: Manufacturing workflow for this compound.

Purification Protocol

A patented method for the purification of C.I. Pigment Orange 74 (a related compound) outlines a conditioning and purification process that can be adapted.

Experimental Protocol:

-

An aqueous suspension of the crude pigment is prepared.

-

Optionally, an organic solvent (e.g., isobutanol, chlorobenzene) is added, and the suspension undergoes a finishing treatment.

-

The organic solvent, if used, is removed by distillation.

-

The remaining aqueous pigment suspension is mixed with a non-ionic surfactant.

-

The mixture is heated to a temperature between 30 and 100°C.

-

The purified pigment is then isolated by filtration.

Toxicological Profile

The toxicological data for this compound is limited. However, studies on related azo dyes provide some insights into its potential biological effects. It is generally considered to have low acute oral toxicity.

A study on the impact of C.I. Acid Orange 7 on the fish species Labeo rohita revealed behavioral changes, as well as alterations in haematological and biochemical parameters. This suggests that at certain concentrations, the dye can induce physiological stress in aquatic organisms.

The logical relationship of a toxicological study is depicted in the following diagram.

Caption: Logical flow of a toxicological assessment.

Applications

This compound is utilized in a range of industrial applications for its coloring properties.

-

Textiles: Dyeing of wool, silk, and polyamide fibers.

-

Leather: Coloring of leather goods.

-

Paper: Used in the paper industry.

-

Other: Coloration of anodized aluminum, wood carpets, industrial cleaning products, soaps, and detergents.

References

physical and chemical properties of Acid Orange 74

Introduction

Acid Orange 74, also known by its Colour Index name C.I. 18745, is a significant member of the monoazo (metallized) family of colorants.[1] It is an orange, water-soluble dye widely utilized in various industrial applications, including the dyeing of textiles like wool, silk, and nylon fibers, as well as leather, paper, and anodized aluminum.[1][2][3] Its utility extends to industrial cleaning products, soaps, and detergents.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, offering a clear profile of its identity and characteristics.

Table 1: Identifiers and Chemical Structure

| Property | Value |

| Chemical Name | Chromate(1-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]hydroxy-, sodium |

| Synonyms | Acid Complex Orange G, Acid Complex Orange GEN, C.I. This compound |

| CAS Number | 10127-27-2 |

| C.I. Name | This compound |

| C.I. Number | 18745 |

| Molecular Formula | C16H12N5NaO7S or C16H11CrN5O8S•Na |

| Molecular Weight | 441.35 g/mol or 508.34 g/mol |

| Chemical Class | Monoazo, Metal Complexes |

Note: Discrepancies in molecular formula and weight are due to the presence of a chromium complex in some representations.

Table 2: Physical Properties

| Property | Value |

| Physical Appearance | Dark brown or orange powder |

| Solubility | Soluble in water (yields an orange solution), soluble in ethanol, slightly soluble in soluble fiber elements. |

| Density | 1.69 g/cm³ at 19.96℃ |

| Vapor Pressure | 0.001 Pa at 20℃ |

| LogP | 4.42360 |

| pH Stability | Expected to be most stable in the pH range of 3-13. |

Table 3: Spectroscopic and Fastness Properties

| Property | Value |

| λmax | 455 nm |

| Light Fastness | 5-6 (AATCC scale, where 8 is the highest), 6-7 |

| Washing Fastness | 3-4 |

Chemical Behavior and Stability

This compound is stable under normal temperatures and pressures. It is incompatible with strong oxidizing and reducing agents. When exposed to strong sulfuric acid, it produces a dark yellow solution, which turns orange upon dilution. In a 10% sodium hydroxide solution, it remains orange. Hazardous decomposition can result in the release of irritating and toxic fumes and gases.

Experimental Protocols

3.1. Synthesis of this compound

The manufacturing process for this compound involves a multi-step chemical synthesis. The primary stages are diazotization and subsequent coupling, followed by metallization.

Protocol:

-

Diazotization: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is diazotized.

-

Coupling: The resulting diazonium salt is coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

-

Metallization: The product from the coupling reaction is heated in an aqueous solution with formic acid and a chromium source at 130°C for 3 hours to form the final chrome complex.

Caption: Synthesis pathway of this compound.

3.2. Adsorption-Based Dye Removal from Wastewater

This compound is a known groundwater pollutant, and its removal from wastewater is a subject of research. Adsorption is a common method for this purpose.

Generalized Protocol for Adsorption Studies:

-

Adsorbent Preparation: A low-cost adsorbent (e.g., activated sludge, peanut hulls, orange peels) is prepared, which may involve washing, drying, and milling.

-

Solution Preparation: A stock solution of this compound is prepared in distilled water.

-

Adsorption Experiment:

-

A known mass of the adsorbent is added to a specific volume and concentration of the dye solution.

-

The pH of the solution is adjusted to the desired value (e.g., pH 4 for activated sludge).

-

The mixture is agitated for a set contact time (e.g., up to 240 minutes).

-

-

Analysis:

-

The mixture is filtered to separate the adsorbent.

-

The concentration of the remaining this compound in the filtrate is determined using a UV-Vis spectrophotometer at its λmax (455 nm).

-

-

Data Modeling: The obtained data is often fitted to adsorption isotherm models like Langmuir and Freundlich to determine adsorption capacity and efficiency.

Caption: General workflow for an adsorption experiment.

3.3. Spectrophotometric Quantification

The concentration of this compound in a solution can be accurately determined using UV-Visible spectrophotometry, based on the Beer-Lambert law.

Protocol:

-

Instrument Setup: A UV-Vis spectrophotometer is calibrated and set to measure absorbance at the wavelength of maximum absorbance (λmax) for this compound, which is 455 nm.

-

Standard Curve Preparation:

-

A series of standard solutions with known concentrations of this compound are prepared by diluting a stock solution.

-

The absorbance of each standard is measured at 455 nm.

-

A calibration curve is plotted with absorbance versus concentration.

-

-

Sample Measurement: The absorbance of the unknown sample solution is measured under the same conditions.

-

Concentration Determination: The concentration of this compound in the unknown sample is calculated by interpolating its absorbance value on the calibration curve.

Caption: UV-Vis spectrophotometric analysis workflow.

Applications in Research

While primarily an industrial dye, this compound's properties make it relevant in research contexts, particularly in environmental science for studying wastewater treatment technologies like adsorption and advanced oxidation processes. Its classification as a fluorescent dye also suggests potential applications in labeling and chemical stain analysis. Professionals in drug development may encounter azo dyes in various contexts, from formulation excipients to analytical reagents, making an understanding of their properties crucial.

Safety and Handling

According to its Material Safety Data Sheet (MSDS), this compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety goggles and gloves. It should be handled in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation. Store in a cool, dry place in tightly sealed containers.

References

The Core Mechanism of Acid Orange 74 as a Biological Stain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 74 (C.I. 18745) is a synthetic monoazo dye that belongs to the family of acid dyes. While extensively utilized in the textile and leather industries for its vibrant orange hue and good fastness properties, its application as a biological stain is less documented than other common acid dyes like Eosin or Orange G. This technical guide provides an in-depth exploration of the theoretical and practical aspects of this compound's mechanism of action as a stain for biological specimens. The principles outlined here are grounded in the general mechanisms of acid dye-tissue interactions and the specific chemical properties of this compound.

Chemical and Physical Properties of this compound

A comprehensive understanding of the staining mechanism necessitates a review of the dye's fundamental properties. This compound is a metal-complex dye, typically containing chromium, which enhances its stability and fastness.[1] Its chemical structure, characterized by a sulfonic acid group (-SO3H), an azo linkage (-N=N-), and a metal complex, dictates its staining behavior. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| C.I. Name | This compound | [1] |

| C.I. Number | 18745 | [1][2] |

| CAS Number | 10127-27-2 | [1] |

| Molecular Formula | C16H11CrN5NaO8S | |

| Molecular Weight | ~508.34 g/mol | |

| Appearance | Orange to dark brown powder | |

| λmax (in water) | 455 nm | |

| Solubility | Soluble in water and ethanol | |

| Chemical Class | Monoazo, Metal-Complex |

Core Staining Mechanism: An Electrostatic Interaction

The primary mechanism of action for this compound as a biological stain is rooted in electrostatic interactions between the anionic dye molecules and cationic components within the cell and extracellular matrix. This process is characteristic of all acid dyes and is highly dependent on the pH of the staining solution.

In an acidic environment (typically pH 3-5), the amino groups (-NH2) of proteins, abundant in the cytoplasm, mitochondria, and collagen, become protonated, acquiring a net positive charge (-NH3+). This compound, with its negatively charged sulfonate group (-SO3-), is then attracted to these positively charged sites, forming stable ionic bonds. This results in the characteristic orange staining of these acidophilic structures.

The presence of the chromium complex in this compound likely contributes to the stability of the dye-protein interaction, potentially through coordinate bonding, leading to a more robust and permanent stain compared to non-metallized acid dyes.

Caption: General mechanism of this compound staining.

Experimental Protocols

While specific, validated protocols for the use of this compound as a primary or counterstain in routine histology are not widely published, a generalized protocol can be adapted from methods used for other acid orange dyes, such as Orange G. Researchers should note that optimization of incubation times, dye concentration, and differentiation steps will be necessary for specific applications.

Generalized Protocol for Cytoplasmic Counterstaining

This protocol provides a general guideline for using this compound as a counterstain after a nuclear stain like Hematoxylin.

Materials:

-

This compound powder

-

Distilled water

-

Glacial acetic acid

-

95% Ethanol

-

Absolute ethanol

-

Xylene

-

Deparaffinized and rehydrated tissue sections on slides

-

Hematoxylin solution (e.g., Harris or Mayer's)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through absolute ethanol (2 changes, 3 minutes each).

-

Transfer through 95% ethanol (2 changes, 3 minutes each).

-

Rinse in running tap water for 1 minute.

-

-

Nuclear Staining:

-

Stain with Hematoxylin solution for 5-10 minutes.

-

Rinse in running tap water.

-

Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.

-

"Blue" in running tap water or a bluing agent for 5 minutes.

-

Rinse in distilled water.

-

-

This compound Staining (Optimization Required):

-

Prepare a 0.1% to 1% (w/v) stock solution of this compound in distilled water.

-

For the working solution, add 0.2 ml of glacial acetic acid to 100 ml of the stock solution to achieve an acidic pH.

-

Immerse slides in the this compound working solution for 1-5 minutes.

-

Note: Optimal concentration and time will vary depending on the tissue and desired staining intensity.

-

-

Dehydration and Mounting:

-

Quickly rinse in 95% ethanol to remove excess stain.

-

Dehydrate through absolute ethanol (2 changes, 3 minutes each).

-

Clear in xylene (2 changes, 5 minutes each).

-

Mount with a permanent mounting medium.

-

Caption: Generalized experimental workflow for this compound counterstaining.

Concluding Remarks

This compound functions as a biological stain through a well-understood electrostatic mechanism common to acid dyes. Its anionic nature allows it to bind to protonated proteins in an acidic environment, resulting in the staining of cytoplasm and other acidophilic structures. The presence of a chromium complex likely enhances its staining stability. While its use in histology is not as prevalent as other acid dyes, the principles outlined in this guide provide a solid foundation for its application and optimization in a research setting. Further investigation is warranted to establish specific protocols and explore its potential in specialized staining techniques.

References

An In-depth Technical Guide to the Safe Handling and Laboratory Applications of Acid Orange 74

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and detailed experimental methodologies for the use of Acid Orange 74 in a laboratory setting. The information is intended to ensure the safe and effective application of this dye for research and development purposes.

Chemical and Physical Properties

This compound is a metallized monoazo dye known for its use in the textile and leather industries, as well as in certain laboratory staining procedures. A summary of its key properties is presented below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | sodium;chromium;2-hydroxy-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate | [1] |

| C.I. Name | This compound | [2] |

| C.I. Number | 18745 | [2] |

| CAS Number | 10127-27-2 | [2] |

| Molecular Formula | C₁₆H₁₂CrN₅NaO₇S | [1] |

| Molecular Weight | 493.3 g/mol | |

| Appearance | Dark brown or orange powder | |

| Solubility | Soluble in water (forms an orange solution) and ethanol. Slightly soluble in soluble fiber elements. | |

| λmax | 455 nm |

Safety and Handling

Proper handling of this compound is crucial to minimize risks in the laboratory. This section outlines the potential hazards, recommended personal protective equipment (PPE), and safe handling and storage procedures.

Hazard Identification and GHS Classification

While comprehensive GHS classification is not consistently reported, this compound is known to present the following hazards:

-

Acute Effects: May be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.

-

Chronic Effects: There is limited information on the long-term effects, though mutagenicity data has been reported.

-

Incompatibilities: It is incompatible with strong oxidizing and reducing agents.

Table 2: Toxicological Profile of this compound

| Endpoint | Result | Reference |

| Acute Oral Toxicity | LD50/LC50 not listed. Generally considered to have very low acute oral toxicity. | |

| Skin Irritation/Corrosion | Considered a mild skin irritant. | |

| Eye Irritation | Can cause eye irritation. | |

| Sensitization | No specific data available. | |

| Mutagenicity | Mutagenicity data has been reported, but detailed results are not consistently available. | |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. | |

| Teratogenicity | No information available. |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound powder or solutions:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: A NIOSH-approved respirator is recommended when handling the powder outside of a fume hood to prevent inhalation of dust.

Safe Handling and Storage

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling. An eyewash station and safety shower should be readily accessible.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry place away from incompatible materials.

Emergency Procedures

In the event of exposure or a spill, follow these first aid and emergency measures.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: If the person is conscious, rinse their mouth with water and give them 2-4 cups of water or milk to drink. Do not induce vomiting. Seek immediate medical attention.

Spill and Leak Procedures

For small spills, carefully sweep or vacuum the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal. Decontaminate the spill area with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Experimental Protocols

This compound is primarily used for dyeing protein and polyamide fibers. The following are representative laboratory-scale protocols.

General Protocol for Dyeing Wool or Silk with this compound

This protocol is adapted from general procedures for acid dyeing of protein fibers.

Materials:

-

This compound dye

-

Wool or silk yarn/fabric

-

Distilled water

-

White vinegar (acetic acid) or citric acid

-

Synthrapol or other neutral detergent (for scouring)

-

Stainless steel or enamel dye pot

-

Stirring rod (glass or stainless steel)

-

Heat source (hot plate or stove top)

-

Graduated cylinders and beakers

-

Balance

Procedure:

-

Scouring (Pre-treatment):

-

Weigh the dry wool or silk material.

-

Wash the material with a solution of 0.5-1.0 g/L neutral detergent at 40-50°C for 15-20 minutes to remove any impurities.

-

Rinse thoroughly with warm, then cold water until the water runs clear.

-

-

Dye Bath Preparation:

-

Prepare a 1% stock solution of this compound by dissolving 1 g of the dye powder in 100 mL of warm distilled water.

-

Fill the dye pot with enough water to allow the material to move freely (a liquor ratio of 20:1 to 40:1 is common).

-

Add the desired amount of the 1% dye stock solution to the dye pot. For a medium shade, a 1-2% weight of fiber (owf) concentration of the dye is a good starting point.

-

Add an acid, such as white vinegar (approximately 25 mL per 100 g of fiber) or citric acid, to the dye bath to achieve a pH between 4 and 5.

-

-

Dyeing:

-

Introduce the wet, scoured material into the dye bath at room temperature.

-

Slowly raise the temperature of the dye bath to a simmer (85-95°C for silk, 95-100°C for wool).

-

Maintain this temperature and stir gently and intermittently for 30-60 minutes, or until the desired shade is achieved and the dye bath is nearly exhausted (the water is almost clear).

-

-

Rinsing and Drying:

-

Allow the dye bath to cool slowly to prevent thermal shock to the fibers.

-

Remove the material and rinse with warm water, followed by cool water, until the rinse water is clear.

-

Gently squeeze out excess water and air dry away from direct sunlight.

-

Representative Histological Staining Protocol (using Orange G)

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene or xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Hematoxylin solution (e.g., Mayer's or Harris')

-

Acid-alcohol (1% HCl in 70% ethanol)

-

Bluing agent (e.g., Scott's tap water substitute or dilute ammonia water)

-

Orange G staining solution (e.g., 0.5% Orange G in 95% ethanol with a few drops of phosphotungstic acid)

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% ethanol and 70% ethanol for 3 minutes each.

-

Rinse in distilled water.

-

-

Nuclear Staining:

-

Stain in hematoxylin solution for 5-10 minutes.

-

Rinse in running tap water.

-

Differentiate briefly in acid-alcohol (a few quick dips).

-

Rinse immediately in running tap water.

-

Blue the sections in a bluing agent for about 1 minute.

-

Wash in running tap water for 5 minutes.

-

-

Cytoplasmic Staining:

-

Rinse slides in 95% ethanol.

-

Place in the Orange G staining solution for 1-2 minutes.

-

Rinse through several changes of 95% ethanol to remove excess stain.

-

-

Dehydration and Mounting:

-

Dehydrate through two changes of 100% ethanol for 3 minutes each.

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, keratin, muscle, erythrocytes: Shades of orange

Disposal

All waste containing this compound, including unused solutions and contaminated materials, should be collected in a labeled, sealed container and disposed of as hazardous chemical waste through your institution's environmental health and safety program. Do not dispose of down the drain.

This guide is intended to provide a comprehensive overview of the safe handling and use of this compound in a laboratory setting. Always consult the most current Safety Data Sheet (SDS) for this chemical and your institution's specific safety protocols before use.

References

The In Vitro Toxicity of Acid Orange 74 in Cell Culture Models: A Review of Available Data

Executive Summary

Acid Orange 74 is a chromium-complex monoazo dye widely used in the textile industry.[1][2] Its persistence in the environment and classification as a pollutant have prompted extensive research into its removal from industrial effluents.[1][2] Despite general acknowledgements of its "highly toxic" nature, specific quantitative data on its effects on mammalian cell lines, such as IC50 values, detailed mechanisms of cell death, or genotoxic potential, are conspicuously absent from the reviewed literature. This document aims to provide researchers, scientists, and drug development professionals with a clear overview of the current state of knowledge and the significant data gaps regarding the in vitro toxicology of this compound.

Indirect Evidence of Toxicity

The majority of references to the toxicity of this compound appear in studies focused on its environmental impact and degradation. These studies often use the dye's toxicity as a premise for developing remediation technologies.

Key Observations from Environmental Studies:

-

High Toxicity and Non-Biodegradability: this compound is frequently described as a highly toxic and non-biodegradable dye, necessitating its removal from polluted water to protect human and environmental health.[1]

-

Mutagenic and Carcinogenic Properties of Azo Dyes: Metal-complex azo dyes as a class are noted for their potential toxic, mutagenic, and carcinogenic properties, which raises concerns about this compound.

-

Focus on Degradation: A significant body of research is dedicated to the photocatalytic degradation and biosorption of this compound, implicitly acknowledging its harmful nature.

Data Presentation: A Notable Absence of Quantitative In Vitro Data

A thorough search for quantitative data regarding the toxicity of this compound in cell culture models did not yield specific results. To illustrate this gap, the following table represents the type of data that is currently unavailable in the scientific literature for this specific dye.

Table 1: Unavailable Quantitative Toxicity Data for this compound in Cell Culture Models

| Parameter | Cell Line(s) | Value (e.g., IC50 in µM) | Exposure Time (hours) | Assay Method | Reference |

| Cytotoxicity (IC50) | ND | ND | ND | ND | ND |

| Apoptosis Rate (%) | ND | ND | ND | ND | ND |

| Necrosis Rate (%) | ND | ND | ND | ND | ND |

| Genotoxicity (e.g., % Tail DNA) | ND | ND | ND | ND | ND |

| Reactive Oxygen Species (ROS) Fold Increase | ND | ND | ND | ND | ND |

ND: Not Determined in the reviewed literature.

Standard Experimental Protocols for In Vitro Toxicity Assessment

While specific protocols for this compound could not be found, this section outlines standard methodologies that would be employed to assess the in vitro toxicity of a compound. These protocols are provided as a reference for future research in this area.

4.1 Cell Viability and Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Neutral Red Uptake Assay: This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye neutral red in their lysosomes.

4.2 Apoptosis and Necrosis Detection

-

Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a common method to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

4.3 Genotoxicity Assessment

-

Comet Assay (Single Cell Gel Electrophoresis): This technique is used to detect DNA damage at the level of individual cells. Damaged DNA will migrate further in an electric field, creating a "comet tail" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

4.4 Measurement of Oxidative Stress

-

Reactive Oxygen Species (ROS) Detection: Cellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Visualizations: Conceptual Workflows and Logical Relationships

Due to the lack of specific experimental data on signaling pathways affected by this compound, the following diagrams illustrate conceptual workflows for toxicity testing and the general logic of how a substance might induce cellular stress.

Caption: A conceptual workflow for assessing the in vitro toxicity of a compound like this compound.

Caption: A generalized diagram of potential cellular stress responses to a toxic substance.

Conclusion and Future Directions

The significant gap in the scientific literature regarding the in vitro toxicity of this compound presents both a challenge and an opportunity. While its environmental toxicity is acknowledged, the lack of detailed cellular and molecular data prevents a thorough risk assessment for human health and hinders the development of targeted detoxification strategies.

Future research should prioritize systematic in vitro studies to:

-

Determine the cytotoxic profile of this compound across a panel of relevant human cell lines.

-

Quantify its genotoxic and mutagenic potential using established assays.

-

Investigate the underlying mechanisms of toxicity, including the induction of apoptosis, necrosis, and oxidative stress.

-

Elucidate any effects on key cellular signaling pathways.

Such data would be invaluable for regulatory agencies, toxicologists, and researchers working on the environmental and health impacts of industrial dyes.

References

Methodological & Application

Application Notes and Protocols for Fluorescence Microscopy Using Acid Orange 74

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 74 is a monoazo acid dye traditionally utilized in the textile and manufacturing industries for coloration of materials such as wool, silk, and nylon.[1][2] While categorized as a fluorescent dye, its application in biological fluorescence microscopy is not well-documented in scientific literature. These application notes provide a theoretical framework and a generalized protocol for the potential use of this compound as a fluorescent stain for biological specimens, based on its chemical properties and the general principles of acid dye staining.

Acid dyes, in general, are anionic and bind to cationic components within cells and tissues, primarily proteins.[3][4] This interaction is typically electrostatic. Given the limited specific data on this compound's use in microscopy, the following protocols are intended as a starting point for researchers wishing to explore its potential as a fluorescent probe.

Physicochemical Properties and Spectral Data

A summary of the available data for this compound is presented below. It is important to note the absence of comprehensive fluorescence data such as emission spectrum, quantum yield, and photostability in the current literature.

| Property | Value | Reference |

| CAS Number | 10127-27-2 | |

| Molecular Formula | C16H11CrN5O8S•Na | |

| Molecular Weight | 508.34 g/mol | |

| Appearance | Orange to dark brown powder | |

| Solubility | Soluble in water and ethanol | |

| Maximum Absorption (λmax) | 455 nm | |

| Emission Spectrum | Not available. Estimated to be in the orange region of the spectrum. | |

| Quantum Yield | Not available. | |

| Photostability | Lightfastness rated as 5-6 on an 8-point scale for industrial applications. | |

| pH Stability | Expected to be most stable in the pH range of 3-13. |

Experimental Protocols

The following are generalized protocols for staining both cultured cells and tissue sections with this compound. These are starting points and will require optimization for specific applications.

Protocol 1: Staining of Adherent Cultured Cells

This protocol outlines a general procedure for staining live or fixed adherent cells.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Formaldehyde (4% in PBS) for fixation (optional)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for fixed cells)

-

Mounting medium

-

Glass slides and coverslips

-

Fluorescence microscope with an appropriate filter set (e.g., blue or green excitation)

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Fixation (Optional): To fix the cells, add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature. Wash the cells three times with PBS.

-

Permeabilization (Optional, for fixed cells): If targeting intracellular structures, add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature. Wash the cells three times with PBS.

-

Staining: Prepare a working solution of this compound in PBS. A starting concentration range of 0.005% to 0.5% (w/v) is suggested based on its industrial usage rates. Incubate the cells with the staining solution for 10-30 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells three to five times with PBS to remove unbound dye.

-

Mounting: Mount the coverslip onto a glass slide using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope. Based on the λmax of 455 nm, excitation with a blue light source (e.g., 450-490 nm filter) is recommended. The emission should be collected in the orange part of the spectrum (e.g., 580-650 nm filter), though this will require empirical determination.

Protocol 2: Staining of Paraffin-Embedded Tissue Sections

This protocol provides a general method for staining formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

This compound staining solution (0.1% w/v in distilled water with 1% acetic acid)

-

Mounting medium

-

Glass slides and coverslips

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes.

-

Immerse in 100% ethanol for 2 x 3 minutes.

-

Immerse in 95% ethanol for 2 minutes.

-

Immerse in 70% ethanol for 2 minutes.

-

Rinse in distilled water.

-

-

Staining: Immerse the slides in the this compound staining solution for 5-10 minutes.

-

Washing: Briefly rinse the slides in distilled water to remove excess stain.

-

Dehydration:

-

Immerse in 95% ethanol for 30 seconds.

-

Immerse in 100% ethanol for 2 x 1 minute.

-

-

Clearing: Immerse in xylene for 2 x 2 minutes.

-

Mounting: Mount a coverslip onto the slide using a xylene-based mounting medium.

-

Imaging: Image the sections using a fluorescence microscope with appropriate filter sets as described in Protocol 1.

Visualizations

Below are diagrams illustrating the proposed experimental workflows.

References

Application Notes and Protocols: Preparation of Acid Orange 74 Staining Solution for Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 74 is a water-soluble, anionic azo dye belonging to the acid dye category. In histological applications, acid dyes are fundamental for staining basic cellular and extracellular components, such as cytoplasm, muscle fibers, and collagen. The staining mechanism relies on the electrostatic attraction between the negatively charged dye molecules and the positively charged proteins in the tissue under acidic conditions. This results in a vibrant orange coloration, providing excellent contrast for visualization and morphological assessment of tissue sections. These application notes provide a detailed protocol for the preparation and use of an this compound staining solution for formalin-fixed, paraffin-embedded tissues.

Principle of Staining

The efficacy of this compound as a tissue stain is governed by the principles of electrostatic interaction. In an acidic environment, the amino groups (–NH2) of tissue proteins become protonated, acquiring a positive charge (–NH3+). The anionic sulfonate groups (–SO3-) of the this compound dye molecules are then attracted to these positively charged sites, forming stable ionic bonds. The intensity of the staining is influenced by several factors, including the pH of the staining solution, the concentration of the dye, and the duration of the staining process. An acidic pH is crucial to ensure the protonation of tissue proteins, which facilitates the binding of the acid dye.

Data Presentation

The following table summarizes the key quantitative parameters for the preparation and application of the this compound staining solution.

| Parameter | Value | Notes |

| Staining Solution Preparation | ||

| This compound Dye Powder | 1 g | |

| Distilled Water | 100 mL | |

| Glacial Acetic Acid | 1 mL | To achieve an acidic pH for optimal staining. |

| Usage Rate | 0.005 – 0.5% by weight | Commonly used range for acid dyes.[1] |

| pH Stability | 3-13 | Expected stable pH range for the dye.[1] |

| Staining Protocol | ||

| Staining Time | 1-5 minutes | Optimization may be required based on tissue type and thickness. |

| Differentiation (optional) | 70% Ethanol | A brief rinse can help remove excess stain. |

| Dehydration | Graded ethanols (70%, 95%, 100%) | |

| Clearing | Xylene or xylene substitute |

Experimental Protocols

Preparation of 1% this compound Staining Solution

Materials:

-

This compound dye powder (C.I. 18745)

-

Distilled or deionized water

-

Glacial Acetic Acid

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Filter paper (Whatman No. 1 or equivalent)

-

Storage bottle

Procedure:

-

Weigh 1 gram of this compound dye powder and transfer it to a clean glass beaker.

-

Add 100 mL of distilled water to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the dye is completely dissolved. Gentle heating may be applied to facilitate dissolution, but do not boil.

-

Once the dye is fully dissolved, add 1 mL of glacial acetic acid to the solution.

-

Continue to stir for another 5-10 minutes to ensure the solution is thoroughly mixed.

-

Filter the solution using filter paper to remove any undissolved particles or impurities.

-

Transfer the filtered solution to a clearly labeled storage bottle. The solution is stable at room temperature for several months.

Staining Protocol for Paraffin-Embedded Tissue Sections

Materials:

-

Deparaffinized and rehydrated tissue sections on microscope slides

-

1% this compound staining solution

-

Hematoxylin solution (e.g., Mayer's or Harris') for nuclear counterstaining

-

Acid alcohol (e.g., 1% HCl in 70% ethanol) for differentiation of hematoxylin

-

Bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate solution)

-

Graded ethanol solutions (70%, 95%, and 100%)

-

Xylene or a suitable xylene substitute

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% ethanol for 3 minutes.

-

Hydrate through 70% ethanol for 3 minutes.

-

Rinse in running tap water for 5 minutes.

-

-

Nuclear Counterstaining:

-

Immerse slides in a hematoxylin solution for 5-10 minutes.

-

Rinse in running tap water.

-

Differentiate briefly in acid alcohol (1-3 dips).

-

Rinse immediately in running tap water.

-

Blue the sections in a suitable bluing agent for 1-2 minutes.

-

Wash in running tap water for 5 minutes.

-

-

This compound Staining:

-

Immerse the slides in the 1% this compound staining solution for 1-5 minutes. The optimal time will depend on the tissue type and desired staining intensity.

-

Briefly rinse in distilled water to remove excess stain.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate the sections through 70% ethanol, 95% ethanol, and two changes of 100% ethanol (2 minutes each).

-

Clear in two changes of xylene for 5 minutes each.

-

Mount the coverslip using a permanent mounting medium.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, Muscle, Keratin: Shades of Orange

-

Collagen: May show a lighter orange or remain unstained, providing good contrast.

-

Erythrocytes: Bright Orange

Mandatory Visualizations

Caption: Experimental workflow for this compound staining of tissue sections.

Caption: Mechanism of this compound staining in tissues.

References

Application Notes and Protocols: Acid Orange 74 for Optimal Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 74 (C.I. 18745) is a water-soluble, orange monoazo dye.[1][2][3] While extensively utilized in the textile and leather industries, its application in histological staining is not as widely documented as other acid dyes like Orange G.[4][5] However, its properties as an acid dye suggest its utility as a cytoplasmic counterstain, particularly for demonstrating structures rich in basic proteins such as cytoplasm, muscle, and keratin. These application notes provide a comprehensive protocol for the use of this compound in histological applications, based on the general principles of acid dye staining.

Principle of Staining

The mechanism of staining with this compound is based on electrostatic interactions. Acid dyes are anionic (negatively charged) in solution. In an acidic environment, the amino groups of tissue proteins become protonated, acquiring a positive charge. The negatively charged sulfonate groups of the this compound molecules then bind to these positively charged sites in the tissue, resulting in a distinct orange coloration. The intensity of the stain is influenced by factors such as the pH of the staining solution, dye concentration, and the duration of staining.

Diagram of the electrostatic attraction in acid dye staining.

Materials and Reagents

| Reagent/Material | Specifications |

| This compound Dye Powder | C.I. 18745; CAS 10127-27-2 |

| Distilled or Deionized Water | High Purity |

| Glacial Acetic Acid | ACS Grade |

| Ethanol (100%, 95%, 70%) | Histological Grade |

| Xylene or Xylene Substitute | Histological Grade |

| Hematoxylin Solution (e.g., Harris) | For nuclear counterstaining |

| 1% Acid Alcohol | For differentiation |

| Bluing Agent (e.g., Scott's Tap Water Substitute) | For bluing of nuclei |

| Permanent Mounting Medium | For coverslipping |

Safety Precautions: Consult the Material Safety Data Sheet (MSDS) for this compound before use. It may cause irritation to the eyes, skin, and respiratory tract. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.

Experimental Protocol: Staining with this compound

This protocol provides a general procedure for using this compound as a cytoplasmic counterstain for formalin-fixed, paraffin-embedded tissue sections. Optimization of staining time and dye concentration may be required depending on the tissue type and desired staining intensity.

1. Preparation of Staining Solution:

-

1% (w/v) this compound Stock Solution:

-

Dissolve 1 gram of this compound powder in 100 ml of distilled water.

-

Stir until the dye is completely dissolved. Gentle heating may be necessary.

-

Add 0.5 ml of glacial acetic acid to the solution and mix thoroughly.

-

Filter the solution before use to remove any undissolved particles.

-

Store in a tightly sealed container at room temperature.

-

2. Staining Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through one change of 95% ethanol for 3 minutes.

-

Hydrate through one change of 70% ethanol for 3 minutes.

-

Rinse briefly in distilled water.